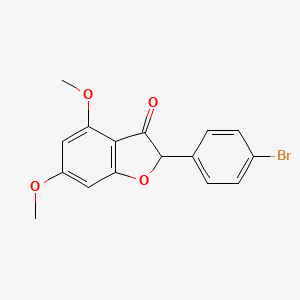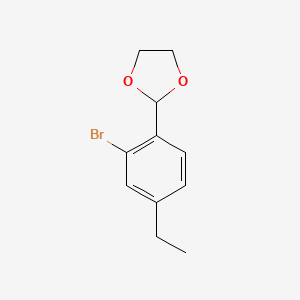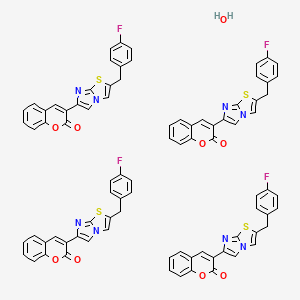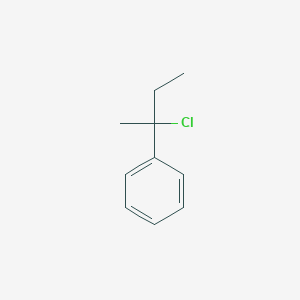
(2-Chlorobutan-2-yl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(2-Chlorobutan-2-yl)benzene can be synthesized through the Friedel-Crafts alkylation reaction. This involves the reaction of benzene with 2-chlorobutane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds via the formation of a carbocation intermediate, which then reacts with benzene to form the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound typically follows the same Friedel-Crafts alkylation method. The reaction conditions are optimized to ensure high yield and purity of the product. This involves controlling the temperature, concentration of reactants, and the amount of catalyst used.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Chlorobutan-2-yl)benzene undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide ions or alkoxide ions.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Elimination Reactions: Strong bases such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are typically used.
Major Products Formed
Substitution: Products such as 2-hydroxy-2-phenylbutane or 2-alkoxy-2-phenylbutane.
Elimination: Formation of alkenes like 2-phenylbutene.
Wissenschaftliche Forschungsanwendungen
(2-Chlorobutan-2-yl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the interaction of organic molecules with biological systems.
Industry: Used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of (2-Chlorobutan-2-yl)benzene in chemical reactions typically involves the formation of a carbocation intermediate. This intermediate can then undergo various transformations depending on the reaction conditions. For example, in nucleophilic substitution reactions, the carbocation is attacked by a nucleophile, leading to the formation of a new product .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chlorobutane: Similar in structure but lacks the phenyl group.
2-Phenylbutane: Lacks the chlorine atom, making it less reactive in substitution reactions but more stable overall.
Uniqueness
(2-Chlorobutan-2-yl)benzene is unique due to the presence of both a chlorine atom and a phenyl group on the same carbon atom. This combination imparts distinct chemical properties, such as increased stability of the carbocation intermediate and specific reactivity patterns in substitution and elimination reactions .
Eigenschaften
CAS-Nummer |
67765-94-0 |
|---|---|
Molekularformel |
C10H13Cl |
Molekulargewicht |
168.66 g/mol |
IUPAC-Name |
2-chlorobutan-2-ylbenzene |
InChI |
InChI=1S/C10H13Cl/c1-3-10(2,11)9-7-5-4-6-8-9/h4-8H,3H2,1-2H3 |
InChI-Schlüssel |
PVPAMCTVDFXDNB-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)(C1=CC=CC=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



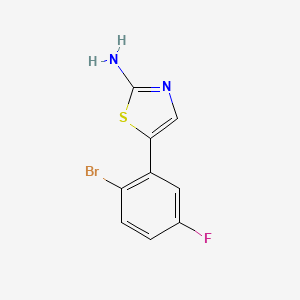

![5-(Benzyloxy)bicyclo[4.2.0]octa-1,3,5-trien-7-one](/img/structure/B14015743.png)
![1-Bromo-4-[1-[2-(2-ethoxyethoxy)ethoxy]ethoxy]benzene](/img/structure/B14015747.png)
![3-[2-(Prop-2-en-1-yloxy)ethoxy]propanenitrile](/img/structure/B14015759.png)



![2'-Bromo-4'-methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14015795.png)
